molecular formula C24H25N3O7 B14422406 N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine CAS No. 80015-59-4

N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine

Cat. No.: B14422406
CAS No.: 80015-59-4
M. Wt: 467.5 g/mol
InChI Key: VQWCDMBETSWVIJ-KTDPBYDISA-N
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Description

N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine is a chemical compound that belongs to the class of nucleosides. It is a derivative of cytidine, where the hydrogen atom at the 2’ position of the ribose sugar is replaced by a benzoyl group and a 4-methoxyphenylmethyl group. This modification enhances the compound’s stability and makes it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine typically involves the protection of the hydroxyl groups of cytidine, followed by selective benzoylation and methylation. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and reagents like benzoyl chloride and 4-methoxybenzyl chloride. The reactions are carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process includes the stepwise addition of reagents and protecting groups, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The benzoyl and methoxyphenylmethyl groups enhance the compound’s binding affinity to nucleic acids, making it a potent inhibitor of nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-5’-O-dimethoxytrityl-2’-O-(2-methoxyethyl)cytidine
  • N-Benzoyl-5’-O-dimethoxytrityl-2’-deoxycytidine

Uniqueness

N-Benzoyl-2’-O-[(4-methoxyphenyl)methyl]cytidine is unique due to its specific substitution pattern, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly useful in applications requiring high specificity and stability .

Properties

CAS No.

80015-59-4

Molecular Formula

C24H25N3O7

Molecular Weight

467.5 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C24H25N3O7/c1-32-17-9-7-15(8-10-17)14-33-21-20(29)18(13-28)34-23(21)27-12-11-19(26-24(27)31)25-22(30)16-5-3-2-4-6-16/h2-12,18,20-21,23,28-29H,13-14H2,1H3,(H,25,26,30,31)/t18-,20-,21-,23-/m1/s1

InChI Key

VQWCDMBETSWVIJ-KTDPBYDISA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

COC1=CC=C(C=C1)COC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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